5-Methoxy-1-phenyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-methoxy-1-phenylindole |
InChI |
InChI=1S/C15H13NO/c1-17-14-7-8-15-12(11-14)9-10-16(15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
OOCUGGYSDYJACZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 1 Phenyl 1h Indole and Analogous Structures
Classical Approaches to Indole (B1671886) Core Construction
Classical methods involve the construction of the indole ring from acyclic precursors. While traditionally used for N-unsubstituted indoles, these methods can be adapted to produce N-phenyl derivatives by selecting appropriately substituted starting materials.
Fischer Indole Synthesis and its Variants for Phenylindole Derivatives
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles by heating an arylhydrazone with an acid catalyst. wikipedia.orgbyjus.com The reaction proceeds by condensing a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia (B1221849). wikipedia.orgalfa-chemistry.com
The general mechanism involves several key steps:
Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. wikipedia.org
Tautomerization of the hydrazone to its enamine form. alfa-chemistry.com
A firsthope.co.infirsthope.co.in-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond. wikipedia.orgalfa-chemistry.com
The resulting diimine intermediate rearomatizes. wikipedia.org
Intramolecular cyclization occurs, followed by the elimination of ammonia to form the aromatic indole ring. wikipedia.orgalfa-chemistry.com
To synthesize N-phenyl indoles using this method, an N,N'-disubstituted hydrazine, such as 1-phenyl-1-(p-methoxyphenyl)hydrazine, would be required as a starting material. The reaction's versatility is demonstrated by its use with various Brønsted and Lewis acids, including zinc chloride, polyphosphoric acid, and p-toluenesulfonic acid. wikipedia.orgalfa-chemistry.com A significant advantage is that the synthesis can often be performed as a one-pot reaction without isolating the intermediate hydrazone. thermofisher.com
A notable modern variant is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ, thereby expanding the scope of the classical method. wikipedia.orgorganic-chemistry.org
Madelung Synthesis and Modifications
The Madelung synthesis, first reported in 1912, is a thermal, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines to form indoles. wikipedia.org The classical version of this reaction requires harsh conditions, including a strong base (like sodium or potassium alkoxide) and very high temperatures (200–400 °C), which limits its applicability to substrates lacking sensitive functional groups. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl carbon. wikipedia.org
To produce a 1-phenylindole derivative via this route, the starting material would need to be an appropriately substituted N-phenyl-N-(2-methylbenzoyl)aniline. However, the high temperatures of the traditional Madelung synthesis are a significant drawback.
Modern modifications have been developed to overcome these limitations. The Madelung-Houlihan variation, for instance, uses metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran, which allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org Further developments have shown that introducing electron-withdrawing groups on the N-acyl portion can facilitate the formation of the benzylic anion, also reducing the required reaction temperature. researchgate.net Recent protocols have demonstrated one-pot procedures for synthesizing 1,2-disubstituted indoles from N-(o-tolyl)benzamides, operating under operationally simple, transition-metal-free conditions. nih.govacs.org
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classical method that produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) in the presence of an acid catalyst, typically the hydrobromide salt of the aniline. wikipedia.orgdrugfuture.com Despite its long history, this method has seen limited use due to the harsh reaction conditions, often requiring high temperatures and providing poor yields. wikipedia.orgchemeurope.com
The reaction mechanism is surprisingly complex for seemingly simple starting materials. chemeurope.com It is believed to involve the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline. Subsequent intramolecular electrophilic cyclization and aromatization lead to the final 2-aryl-indole product. wikipedia.orgwikipedia.org To synthesize a 1-phenylindole using this method, the starting aniline would be aniline itself, and the final product would be N-unsubstituted at the indole nitrogen. Direct synthesis of N-phenylindoles is not the primary application of this method.
Recent advancements have aimed to improve the Bischler-Möhlau synthesis by developing milder reaction conditions. These include the use of lithium bromide as a catalyst and the application of microwave irradiation, which can improve yields and reduce reaction times. wikipedia.orgchemeurope.com
Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis (also known as the Hemetsberger-Knittel synthesis) is a method that produces indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com The required azido (B1232118) precursors are typically prepared via a Knoevenagel-type condensation of an aromatic aldehyde with an α-azidoacetate. researchgate.net
The reaction is believed to proceed through the formation of a vinyl nitrene intermediate upon heating, which then undergoes intramolecular cyclization to form the indole ring. wikipedia.orgwikipedia.org While the precise mechanism is not fully elucidated, azirine intermediates have been isolated, suggesting a complex pathway. wikipedia.org This method is particularly useful for creating indoles with a carboxylic ester group at the 2-position, which can serve as a handle for further functionalization. semanticscholar.org
The synthesis yields are often high; however, the method's popularity is hampered by the potential instability of the azide (B81097) starting materials. wikipedia.org For the synthesis of a 5-methoxy-1-phenyl-1H-indole derivative, one would need to start with an appropriately substituted N-phenylated precursor, which is not the typical application of this indole-ring-forming reaction. The method is more suited for constructing the core indole heterocycle itself. researchgate.net
Modern Catalytic Strategies for N-Substituted Indoles
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to form C-N bonds with high efficiency and functional group tolerance. These methods are particularly powerful for the synthesis of N-arylindoles like this compound, as they allow for the direct coupling of an indole core with an aryl group.
Palladium-Catalyzed Reactions for N-Phenyl Indoles
Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, stands out as a highly efficient and general method for synthesizing N-arylindoles. organic-chemistry.org This reaction involves the cross-coupling of an indole (or a substituted indole) with an aryl halide (iodide, bromide, chloride) or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnih.gov
The choice of ligand is critical for the success of the coupling. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. organic-chemistry.orgacs.org The reaction conditions, including the specific palladium precursor, ligand, base (e.g., NaOt-Bu, K₃PO₄), and solvent, must be optimized to achieve high yields and minimize side reactions, such as C-arylation. nih.govorganic-chemistry.org This methodology has proven to be versatile, enabling the coupling of a wide range of substituted indoles with various aryl partners under relatively mild conditions. acs.org The N-arylation of 5-methoxyindole (B15748) with an appropriate phenyl halide or triflate would be a direct and effective route to this compound.
Copper-Catalyzed Cyclizations
Copper-catalyzed cyclization reactions represent a significant and versatile tool in organic synthesis, particularly for the formation of alkaloid structures like indoles. nih.gov These methods are valued because the catalytic systems are often inexpensive, readily available, and demonstrate tolerance to a wide range of functional groups. nih.gov This tolerance allows for new retrosynthetic disconnections in the planning of natural product synthesis. nih.gov
One prominent approach involves the copper-catalyzed intramolecular C-H amination for the synthesis of carbazoles. Another key strategy is the Castro-Stephens reaction, which utilizes copper catalysis for the final indolization step in the palladium-catalyzed Sonogashira reaction. researchgate.net This can be a one-step synthesis from 2-iodoaniline (B362364) and cuprous phenylacetylide or a two-step process isolating the intermediate 2-aminotolane. researchgate.net
Researchers have also developed efficient copper-catalyzed methods for synthesizing N-vinylindoles. A typical procedure involves heating N-(2-alkynylphenyl)imines with a copper catalyst, such as Cu(OAc)₂, in a solvent like 1,2-dichloroethane (B1671644) (DCE) under a nitrogen atmosphere. rsc.org This method facilitates the cyclization to form the desired indole structure. rsc.org Furthermore, copper(I)-catalyzed cycloisomerization of 1H-indole N-tethered o-alkynylnitroarenes has been shown to produce complex C2-spiropseudoindoxyl compounds through a cascade of reactions. nih.govresearchgate.net
| Method | Catalyst/Reagents | Key Features | Reference |
| Ullmann Type Transformations | Copper-based systems | Inexpensive, functional group tolerance, useful for alkaloid synthesis. | nih.gov |
| Castro-Stephens Reaction | Cuprous phenylacetylide / CuI | Final indolization step in Sonogashira reaction sequence. | researchgate.net |
| N-vinylindole Synthesis | Cu(OAc)₂ | Cyclization of N-(2-alkynylphenyl)imines. | rsc.org |
| C2-Spiropseudoindoxyl Synthesis | Copper(I) | Cycloisomerization via a reaction cascade. | nih.govresearchgate.net |
Rhodium-Catalyzed Approaches
Rhodium-catalyzed reactions provide a powerful pathway for synthesizing highly functionalized indoles from simple starting materials like acetanilides and internal alkynes. acs.orgacs.org This oxidative coupling process, mediated by a rhodium(III) catalyst, is noted for its efficiency and high regioselectivity. acs.orgacs.org When using meta-substituted anilines, the reaction favors the more sterically accessible position. For unsymmetrical alkynes with aryl/alkyl substituents, a high degree of C2/C3 regioselectivity is achieved. acs.orgacs.org
A representative procedure involves combining the acetanilide, alkyne, a rhodium catalyst like [Cp*RhCl₂]₂, a copper co-catalyst such as Cu(OAc)₂·H₂O, and a silver salt like AgSbF₆ in a suitable solvent like t-AmOH, followed by heating. amazonaws.com Recent advancements have focused on developing more efficient catalysts. For instance, a 1,2-diphenylcyclopentadienyl ligand-based rhodium catalyst has shown high activity at lower catalyst loadings (1 mol%), which is a significant improvement over the typically required 5 mol%. researchgate.net
Another application of rhodium catalysis is the synthesis of indole-fused polycyclics through undirected C-H activation and alkene insertion. nih.gov This method involves an intramolecular electrophilic cyclization to generate a 3-indolyl rhodium species, which then undergoes an aryl-to-aryl 1,4-rhodium migration to achieve C-H activation. nih.gov
| Catalyst System | Substrates | Key Outcome | Reference |
| [Cp*RhCl₂]₂ / Cu(OAc)₂·H₂O / AgSbF₆ | Acetanilides and Internal Alkynes | Highly functionalized indoles with high regioselectivity. | acs.orgacs.orgamazonaws.com |
| 1,2-diphenylcyclopentadienyl-Rh | Acetanilides and Alkynes | High catalytic activity at low (1 mol%) loadings. | researchgate.net |
| Rh(III) catalyst | Indole derivatives with alkenes | Synthesis of diversified indole-fused polycyclics. | nih.gov |
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes for N-heterocycles is driven by the need for more environmentally friendly and cost-effective processes. These methods often rely on the use of alternative catalysts or reagents to facilitate the desired transformations.
One such approach is the C3-diazenylation of indoles, which can proceed smoothly at room temperature in a methanol (B129727) medium without a metal catalyst. thieme-connect.com This reaction is notably fast, with full conversion achievable in under 10 minutes in some cases, and it has been successfully scaled up. thieme-connect.com The simplicity and efficiency of this protocol make it suitable for the late-stage modification of complex indole-containing molecules. thieme-connect.com
Other metal-free strategies for constructing five- and six-membered N-heterocyclic frameworks include iodine-catalyzed cycloadditions and organocatalytic domino reactions. nih.gov For example, 5-amino-1H-pyrrole-2-carboxylates can be synthesized via a [3 + 2]-cycloaddition process using iodine and DMF as catalysts. nih.gov Similarly, piperidine (B6355638) has been used to catalyze the synthesis of chromenopyrrole frameworks in an aqueous solution through a domino Knoevenagel–Michael addition–cyclization–rearrangement sequence. nih.gov
| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference |
| C3-Diazenylation | None (Methanol medium) | Indoles and diazonium salts | Fast, room temperature, quantitative yields, scalable. | thieme-connect.com |
| [3+2] Cycloaddition | Iodine / DMF | Benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride | Synthesis of 5-amino-1H-pyrrole-2-carboxylates. | nih.gov |
| Domino Reaction | Piperidine | 3-formylchromones and α-amino ketones | Environmentally friendly synthesis in aqueous solution. | nih.gov |
Organocatalytic Atroposelective Synthesis of Indole Derivatives
The catalytic atroposelective synthesis of indole derivatives bearing axial chirality is an emerging and important area of research due to the prevalence of such motifs in biologically active compounds and chiral ligands. nih.govlatrobe.edu.au However, this field faces challenges such as lower rotational barriers and weaker configurational stability compared to traditional biaryl atropisomers. nih.govlatrobe.edu.au
Organocatalysis offers a powerful strategy to overcome these challenges. nih.govlatrobe.edu.au Researchers have devised unique approaches by designing specific indole-derived platform molecules that can be activated by chiral organocatalysts. nih.govacs.org For example, chiral phosphoric acid (CPA) has been successfully used to catalyze the asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines containing a pyrrolyl unit. This method yields axially chiral N,N′-pyrrolylindoles with high yields and excellent enantioselectivity. rsc.org
Another strategy involves the oxidative N-heterocyclic carbene (NHC) catalyzed (3 + 3) cycloaddition to construct N-N axially chiral indoles and pyrroles. nih.gov This method allows for the simultaneous creation of both axial and vicinal central chirality in a single operation under mild conditions. nih.gov These organocatalytic approaches have enabled the synthesis of a variety of atropisomeric indole derivatives, including (hetero)aryl indoles and alkene-indoles. nih.gov
| Catalyst Type | Reaction | Substrates | Product Type | Reference |
| Chiral Phosphoric Acid (CPA) | Asymmetric 5-endo-dig cyclization | o-alkynylanilines with a pyrrolyl unit | Axially chiral N,N′-pyrrolylindoles | rsc.org |
| N-Heterocyclic Carbene (NHC) | Oxidative (3 + 3) cycloaddition | Isothioureas and cinnamaldehydes | N-N axially chiral pyrroles and indoles | nih.gov |
| Chiral Organocatalysts | Various enantioselective transformations | Indole-derived platform molecules | Atropisomeric (hetero)aryl indoles, alkene-indoles | nih.govacs.org |
Regioselective Synthesis of 5-Methoxyindole Derivatives
Strategies for Methoxy-Activated Indoles
The presence of a methoxy (B1213986) group on the indole ring significantly influences its reactivity and provides a handle for achieving regioselectivity in synthetic transformations. chim.it The electron-donating nature of the methoxy group activates the indole nucleus, making it more susceptible to electrophilic substitution.
One strategy involves the reaction of methoxy-substituted anilines with other reagents under catalytic conditions. For instance, the treatment of 3,5-dimethoxyaniline (B133145) with trans-β-nitrostyrene in the presence of bismuth(III) triflate as a catalyst leads to the regioselective synthesis of 3-arylindole derivatives. chim.it Similarly, the Gassman indole synthesis, while generally useful, has limitations in preparing certain methoxyindoles like 5-methoxyindole, as it relies on a sigmatropic rearrangement for ortho substitution. luc.edu
Classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for preparing methoxy-activated indoles. chim.it Another approach involves the dehydrogenation of indolines. For example, 5-methoxy-indoline can be converted to 5-methoxy-indole in high yield by refluxing in mesitylene (B46885) with a palladized carbon catalyst. prepchem.com
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| Bismuth-catalyzed reaction | Methoxy anilines, trans-β-nitrostyrene | Bismuth(III) triflate | 3-Aryl indoles | chim.it |
| Dehydrogenation | 5-Methoxy-indoline | Palladized carbon | 5-Methoxy-indole | prepchem.com |
| Fischer Indole Synthesis | Arylhydrazones | Acid catalyst | Methoxy-activated indoles | chim.it |
| Gassman Indole Synthesis | Anilines | Hypohalite, base, Raney-nickel | 3-Thioalkoxyindoles (limitations for 5-methoxyindole) | luc.edu |
Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid and Esters
The synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its esters is of significant interest as these compounds serve as crucial intermediates in the preparation of various pharmaceutical agents. acs.orgresearchgate.net
A robust and scalable process has been developed starting from malonate derivatives. acs.orgresearchgate.net This multi-step synthesis involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement to form a hydrazone, and finally, a Fischer indole synthesis to construct the indole ring. acs.orgresearchgate.net This process is designed to use readily available starting materials and produce minimal waste. acs.orgresearchgate.net
| Target Compound | Starting Material | Key Synthetic Steps | Reference |
| 5-Methoxy-1H-indole-2-carboxylic acid esters | Malonate derivatives | Azo coupling, Japp-Klingemann rearrangement, Fischer indole synthesis | acs.orgresearchgate.net |
| Methyl 5-methoxyindole-2-acetate | 5-Methoxy-2-nitrophenylacetic acid | Multi-step conversion including reduction and cyclization | orgsyn.org |
| 5-Methoxyindole | 5-Methoxy-2-oxindole | Chlorination, Catalytic reduction | chemicalbook.com |
N-Substitution Strategies for Phenyl Indoles
The introduction of a phenyl group onto the nitrogen atom of the indole ring is a key transformation for accessing N-phenyl indole derivatives. This can be achieved either by forming the indole ring with the N-phenyl group already in place or by arylating a pre-formed indole.
Formation of N-Phenyl Indole Scaffolds
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. acs.orgacs.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. acs.orgacs.org For the synthesis of an N-phenyl indole scaffold, a substituted N-arylhydrazine can be employed. The general mechanism proceeds through the formation of an enamine tautomer from the phenylhydrazone, followed by a acs.orgacs.org-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the aromatic indole ring. acs.org
A variety of acids, including both Brønsted and Lewis acids like zinc chloride, boron trifluoride, and polyphosphoric acid, can be used to catalyze the reaction. acs.orgacs.org The choice of catalyst and reaction conditions can be crucial, as unsymmetrical ketones may lead to regioisomeric products. acs.org
Transition-metal-free approaches have also been developed. For instance, the reaction of indoles with 1,2-allenic ketones promoted by cesium carbonate can lead to functionalized N-arylindoles through a tandem benzannulation reaction. nih.gov Another method involves the use of benzynes, generated in situ, which can react with indoles to form N-phenylindoles. nih.gov
| Method | Key Reagents | General Conditions | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | N-Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Classic, versatile, forms the indole ring with the N-aryl group. acs.orgacs.org |
| Tandem Benzannulation | Indole, 1,2-Allenic Ketone | Cesium Carbonate | Transition-metal-free, good for functionalized N-arylindoles. nih.gov |
| Benzyne Intermediate Reaction | Indole, Benzyne Precursor | Base (e.g., tBuOK) | Transition-metal-free, proceeds via an in situ generated benzyne. nih.gov |
Introduction of Phenyl Substituents at N1
For the direct N-arylation of a pre-existing indole, such as 5-methoxyindole, transition metal-catalyzed cross-coupling reactions are the most prominent methods. The two most widely used reactions are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation is a classical method that typically involves the reaction of an aryl halide with an indole in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands such as diamines, which allow for milder reaction conditions and lower catalyst loadings.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. organic-chemistry.org This method employs a palladium catalyst, often in combination with bulky, electron-rich phosphine ligands, to couple an aryl halide or triflate with an amine, in this case, the NH of the indole ring. The reaction generally proceeds under milder conditions than the classical Ullmann reaction and exhibits broad substrate scope and functional group tolerance. The choice of ligand is critical for the success of the reaction, with various specialized phosphine ligands developed to improve catalytic activity.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
|---|---|---|
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Diamines, Phenanthrolines | Bulky, electron-rich phosphines (e.g., BINAP, XPhos) |
| Reaction Conditions | Often requires high temperatures | Generally milder conditions |
| Substrate Scope | Good, but can be limited by harsh conditions | Broad, high functional group tolerance. organic-chemistry.org |
One-Pot Synthetic Approaches to Indole Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the synthesis of N-arylindoles.
A notable example is the microwave-promoted, one-pot, three-component synthesis of N-arylindoles. This procedure combines the Fischer indolization with a copper(I)-catalyzed indole N-arylation. The reaction sequence is rapid, often completed within 40 minutes, and utilizes a simple and inexpensive catalyst system like copper(I) oxide with potassium phosphate (B84403) in an environmentally benign solvent such as ethanol. This method demonstrates broad substrate tolerance, allowing for the synthesis of a variety of N-arylindoles from readily available hydrazines, ketones or aldehydes, and aryl iodides.
Tandem reactions, which involve a sequence of intramolecular transformations, also provide an elegant route to complex indole structures in a single operation. For instance, a ruthenium(II) complex can catalyze a cascade reaction of 2-alkenylanilines with diazonaphthalen-2(1H)-ones to afford N-arylindoles. acs.org This process involves the simultaneous construction of the indole scaffold and the introduction of the N-aryl group. acs.org Another approach is a base-promoted tandem synthesis involving the 5-endo-dig cyclization of 2-alkynyl anilines, which can lead to the formation of C2-substituted indoles and N-fused polycyclic indoles. acs.orgnih.gov
Multicomponent reactions (MCRs) are another powerful tool in one-pot synthesis, where three or more reactants combine to form a single product. These reactions are highly atom-economical and can rapidly generate molecular diversity. mdpi.com For example, novel indole analogues have been synthesized via one-pot multicomponent reactions, highlighting the efficiency of this approach in generating libraries of compounds for biological screening. researchgate.netsemanticscholar.org
| Approach | Key Reactions | Catalyst/Promoter | Key Features |
|---|---|---|---|
| Fischer Indolization/N-Arylation | Fischer Indole Synthesis, Copper-catalyzed N-arylation | Acid (for indolization), Cu₂O (for arylation) | Microwave-assisted, rapid, three-component. |
| Ruthenium-Catalyzed Cascade | N-H Insertion, Intramolecular Cyclization, Aromatization | Ruthenium(II) complex | Simultaneous indole formation and N-arylation. acs.org |
| Base-Promoted Tandem Synthesis | 5-endo-dig cyclization, 1,3'-acyl migration/Michael addition | Base | Access to C2-substituted and N-fused polycyclic indoles. acs.orgnih.gov |
| Multicomponent Reactions (MCRs) | Various bond-forming reactions in one pot | Varies (can be catalyst-free) | High atom economy, generates molecular diversity. mdpi.comsemanticscholar.org |
Large-Scale Preparation Methods for Substituted Indoles
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction safety, cost-effectiveness, and environmental impact. For the synthesis of substituted indoles, process intensification strategies such as continuous flow chemistry and the development of robust, scalable batch processes are crucial.
Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and higher throughput. eurekalert.org The Fischer indole synthesis, a cornerstone of indole preparation, has been successfully adapted to continuous flow systems. For example, the synthesis of tryptophol (B1683683) has been demonstrated in a tubular reactor, significantly reducing reaction times compared to batch methods. acs.org Microflow synthesis, utilizing channels with diameters on the millimeter scale, allows for precise control over reaction times and temperatures, which can minimize the formation of byproducts and improve yields. eurekalert.orglabmanager.com This technology is particularly beneficial for reactions involving unstable intermediates. labmanager.com
For large-scale batch production, optimizing existing methods is key. An eco-friendly industrial process for the Fischer indole cyclization has been developed using toluene (B28343) as both a co-solvent and extraction solvent, which eliminates wastewater and yields a high-purity product without the need for further purification. acs.org This optimized route has been successfully applied to the multi-kilogram scale synthesis of key intermediates for pharmaceutical candidates. The scalability of a synthetic protocol is a critical factor, and methodologies that are operationally simple, avoid the need for protection/deprotection steps, and utilize readily available starting materials are highly desirable for industrial applications. nih.gov For instance, a consecutive two-step synthesis of polysubstituted indoles from nitroarenes has been shown to be scalable, affording multi-gram quantities of the desired product. nih.gov
The development of automated synthesis platforms, even at the nanoscale, can accelerate the discovery and optimization of synthetic routes by allowing for high-throughput screening of reaction conditions and building blocks. nih.gov While not directly a large-scale production method, the data generated from such systems can inform the design of scalable and efficient manufacturing processes. nih.gov
| Methodology | Key Principles | Advantages | Example Application |
|---|---|---|---|
| Continuous Flow Synthesis | Reaction in a continuously flowing stream | Improved safety, heat/mass transfer, automation. eurekalert.org | Fischer indole synthesis of tryptophol. acs.org |
| Optimized Batch Processing | Improving efficiency and sustainability of batch reactions | Reduced waste, cost-effective, high purity. | Eco-friendly Fischer indole cyclization with toluene. acs.org |
| Scalable Two-Step Protocols | Designing multi-step syntheses for large-scale application | Operationally simple, avoids protecting groups. | Multi-gram synthesis of polysubstituted indoles from nitroarenes. nih.gov |
| Microflow Synthesis | Reactions in micro-scale channels | Precise control of reaction time and temperature, minimizes byproducts. eurekalert.orglabmanager.com | High-yield synthesis of various indole derivatives. labmanager.com |
Reaction Mechanisms and Pathways in 5 Methoxy 1 Phenyl 1h Indole Synthesis
Detailed Mechanistic Elucidations for Indole (B1671886) Formation
The classical and most common method for synthesizing indole rings is the Fischer indole synthesis. byjus.comjk-sci.comnih.gov The mechanism for the formation of 5-Methoxy-1-phenyl-1H-indole via this pathway would hypothetically involve the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as acetophenone, under acidic conditions.
The reaction commences with the formation of a phenylhydrazone (Intermediate I ) from the condensation of 4-methoxyphenylhydrazine and acetophenone. This is followed by protonation and tautomerization to an enamine intermediate (Intermediate II ). byjus.comwikipedia.org The crucial step of the Fischer indole synthesis is a jk-sci.comjk-sci.com-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a diimine intermediate (Intermediate III ). byjus.comwikipedia.org This rearrangement involves the cleavage of the N-N bond and the formation of a new C-C bond.
Subsequent cyclization and the elimination of a molecule of ammonia (B1221849) from the diimine intermediate, followed by aromatization, yield the final indole product. byjus.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the resulting indole ring. wikipedia.org
Table 1: Key Steps in the Fischer Indole Synthesis of this compound
| Step | Reactant(s) | Intermediate(s) | Product(s) |
| 1 | 4-methoxyphenylhydrazine, Acetophenone | Phenylhydrazone (I ) | - |
| 2 | Phenylhydrazone (I ) | Enamine (II ) | - |
| 3 | Enamine (II ) | Diimine (III ) | - |
| 4 | Diimine (III ) | Aminoacetal | - |
| 5 | Aminoacetal | - | This compound, Ammonia |
Role of Intermediates in Indole Reaction Pathways
The intermediates in the synthesis of this compound play a pivotal role in dictating the reaction pathway and the final product. In the context of the Fischer indole synthesis, the key intermediates are the phenylhydrazone, enamine, and diimine. The stability and reactivity of these intermediates are influenced by the reaction conditions and the nature of the substituents.
In modern catalytic approaches, such as the Buchwald-Hartwig amination for the N-arylation of 5-methoxyindole (B15748), the intermediates are organometallic complexes. nih.govacs.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of an aryl halide (e.g., iodobenzene) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the coordination of the deprotonated 5-methoxyindole and subsequent reductive elimination to yield the N-arylated product, this compound, and regenerate the palladium(0) catalyst.
Table 2: General Intermediates in Catalytic N-Arylation
| Catalytic Cycle Step | Reactant(s) | Intermediate(s) |
| Oxidative Addition | Aryl halide, Pd(0) complex | Aryl-Pd(II)-halide complex |
| Amine Coordination/Deprotonation | 5-methoxyindole, Base, Aryl-Pd(II)-halide complex | Aryl-Pd(II)-indolide complex |
| Reductive Elimination | Aryl-Pd(II)-indolide complex | - |
Influence of Substituents on Indole Reaction Outcomes
The substituents on the precursors significantly influence the course and outcome of the indole synthesis. In the case of this compound, the methoxy (B1213986) group at the 5-position and the phenyl group at the 1-position exert both electronic and steric effects.
The 5-methoxy group is an electron-donating group, which increases the electron density of the benzene (B151609) ring. In the Fischer indole synthesis, this can influence the regioselectivity of the cyclization step. Studies on methoxy-substituted phenylhydrazones have shown that the presence of a methoxy group can sometimes lead to the formation of "abnormal" products, where cyclization occurs at a position other than the expected one. nih.gov This is attributed to the electronic activation of different positions on the benzene ring by the methoxy group.
The 1-phenyl group introduces significant steric bulk around the nitrogen atom of the indole ring. This steric hindrance can affect the rate and efficiency of reactions involving the indole nitrogen. In catalytic N-arylation reactions, the steric properties of the phenyl group can influence the coordination of the indole to the metal center and the subsequent reductive elimination step.
Catalytic Mechanisms in N-Substituted Indole Synthesis
The synthesis of N-substituted indoles like this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, typically employing a palladium catalyst. nih.govacs.orgresearchgate.net
The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound from 5-methoxyindole and an aryl halide (e.g., iodobenzene) can be summarized as follows:
Oxidative Addition: A palladium(0) complex reacts with the aryl halide to form a palladium(II) species.
Deprotonation: A base deprotonates the N-H bond of 5-methoxyindole to form an indolide anion.
Ligand Exchange: The indolide anion displaces a halide ion from the palladium(II) complex.
Reductive Elimination: The N-aryl bond is formed, yielding this compound and regenerating the palladium(0) catalyst.
Copper-catalyzed N-arylation, also known as the Ullmann condensation, provides an alternative route. researchgate.netmdpi.commit.edu The mechanism of the copper-catalyzed N-arylation of 5-methoxyindole with a phenylboronic acid would likely involve the formation of a copper(I)-indolide intermediate, which then reacts with the phenylboronic acid in a transmetalation-like step, followed by reductive elimination to give the final product.
Radical Cation Chemistry in Phenylindole Reactions
The radical cation chemistry of phenylindoles, including this compound, is an area of interest, particularly in the context of mass spectrometry and electrochemical reactions. Upon electron ionization, for instance in a mass spectrometer, this compound can form a molecular radical cation (M+•).
The fragmentation pattern of this radical cation can provide valuable structural information. The stability of the radical cation is influenced by the substituents. The electron-donating methoxy group can stabilize the positive charge, while the phenyl group can also participate in charge delocalization.
In synthetic chemistry, the generation of radical cations from substituted indoles can lead to various transformations. For example, visible light photoredox catalysis can be used to generate amine radical cations from N-aryl amines, which can then undergo further reactions. researchgate.net While specific studies on the radical cation chemistry of this compound are not extensively documented, the principles of radical cation formation and reactivity of methoxylated benzenes and phenylamines can be applied to predict its behavior. rsc.org The radical cation could potentially undergo reactions such as C-C bond formation or electrophilic aromatic substitution under specific conditions.
Reactivity and Chemical Transformations of 5 Methoxy 1 Phenyl 1h Indole Derivatives
Electrophilic Aromatic Substitution on the Indole (B1671886) Ring
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and typically the primary site of substitution, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). The presence of the electron-donating methoxy (B1213986) group at C5 further enhances the reactivity of the benzene (B151609) portion of the indole, although substitution on the pyrrole (B145914) ring remains dominant.
A quintessential example of electrophilic aromatic substitution on indoles is the Vilsmeier-Haack reaction, which is used for formylation. cambridge.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. cambridge.orgjk-sci.com For a substrate like 5-Methoxy-1-phenyl-1H-indole, the reaction proceeds by attack of the nucleophilic C3 position on the electrophilic chloromethyliminium salt (Vilsmeier reagent). cambridge.org The resulting intermediate is then hydrolyzed during workup to yield the corresponding aldehyde, this compound-3-carbaldehyde. cambridge.orgijpcbs.com
Table 1: Vilsmeier-Haack Formylation of a Substituted Indole
| Reactant | Reagents | Product | Position of Substitution |
|---|
Nitration is another important electrophilic aromatic substitution. The direct nitration of indoles can be complex due to the sensitivity of the indole ring to strong acidic and oxidizing conditions. However, nitration of electronegatively substituted indoles has been successfully performed, suggesting that with appropriate reagent choice, selective nitration of this compound could be achieved, likely at the C3 position or potentially on the N-phenyl ring depending on the conditions. umn.edu
Nucleophilic Reactions of Indole Systems
While the indole ring itself is electron-rich and thus generally unreactive towards nucleophiles, its reactivity can be inverted through deprotonation. The N-H proton of indole is weakly acidic and can be removed by a strong base. However, in N-substituted indoles like this compound, this pathway is blocked. Instead, nucleophilic character can be induced by metallation at one of the carbon positions.
Directed ortho-lithiation is a powerful technique for the functionalization of aromatic and heterocyclic compounds. researchgate.net In indole systems, lithiation can occur at the C2 position by treatment with a strong base like n-butyllithium. The resulting 2-lithioindole derivative is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the C2 position. While the phenyl group at N1 might sterically hinder this position, the electronic effects of the methoxy group can influence the acidity of the ring protons, potentially directing lithiation. core.ac.uk
Oxidative Reactions of Phenylindoles
The electron-rich nature of the indole nucleus also makes it susceptible to oxidation. The outcome of oxidative reactions depends on the specific oxidant used and the substitution pattern of the indole. Oxidative reactions can lead to dimerization, polymerization, or the formation of various oxygenated products like oxindoles.
For N-phenylindoles, oxidative processes can involve the indole core or the N-phenyl substituent. Anodic oxidation of 2-phenylindole, for instance, generates radical cations that can undergo further reactions, including coupling with other aromatic amines or reacting with oxygen. rsc.org Palladium-catalyzed oxidative amination, known as the aza-Wacker reaction, has been applied to indoles. nih.gov This process involves the nucleophilic attack of the indole nitrogen on a palladium-activated alkene, followed by β-hydride elimination. nih.gov While this typically functionalizes the N1 position, the conditions often require careful tuning to prevent decomposition of the electron-rich indole. nih.gov
Reactions with Aldehydes and Ketones in Indole Chemistry
Indoles readily react with aldehydes and ketones under acidic catalysis in one of the most fundamental transformations of the indole ring. e-journals.in The reaction typically occurs at the C3 position. The initial product is a (1H-indol-3-yl)methanol derivative (an indole-3-carbinol). nih.gov These intermediates are often unstable and can be protonated to form a stabilized carbocation (an azafulvenium salt), which is highly electrophilic. e-journals.in
This electrophilic intermediate readily reacts with a second molecule of the indole, leading to the formation of bis(indolyl)methanes (BIMs). e-journals.injocpr.comresearchgate.net This electrophilic substitution reaction is a versatile method for synthesizing these important compounds. e-journals.inmdpi.com In the case of this compound reacting with an aldehyde (R-CHO), the product would be a 3,3'-((R)methylene)bis(this compound). A variety of catalysts, including protic and Lewis acids, can be employed to promote this condensation. e-journals.injocpr.com
Reactions with ketones proceed similarly but are generally slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. jocpr.comarkat-usa.org The reaction of 5-methoxyindole (B15748) with trifluoroacetophenones, for example, has been shown to produce trifluoromethyl(indolyl)phenylmethanols in excellent yields, highlighting that highly electrophilic ketones are effective substrates. nih.govd-nb.info
Table 2: Synthesis of Bis(indolyl)methanes
| Indole Reactant | Carbonyl Reactant | Catalyst | Product Type |
|---|---|---|---|
| Indole | Aromatic Aldehyde | Lewis Acid (e.g., NiSO₄·6H₂O) | Bis(indolyl)methane |
| Indole | Aliphatic Aldehyde | Natural Acid (e.g., Lemon Juice) | Bis(indolyl)methane |
Functionalization at Specific Positions (e.g., C3) in Indole Derivatives
As established, the C3 position of the indole ring is the most common site for functionalization due to its high nucleophilicity. Besides the reactions with carbonyl compounds, another classic method for C3-functionalization is the Mannich reaction. chemtube3d.com This is a three-component condensation involving the indole, formaldehyde (B43269), and a secondary amine (like dimethylamine). beilstein-journals.orgnih.gov
The reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor (dimethylaminomethyl cation) from formaldehyde and the secondary amine. The indole C3 atom then attacks this electrophile to form a gramine-type derivative, such as 5-methoxy-N,N-dimethyl-1-phenyl-1H-indole-3-methanamine. These Mannich bases are versatile synthetic intermediates; the dimethylamino group is a good leaving group, allowing for subsequent substitution by various nucleophiles. chemtube3d.com
Recent advances also include metal-free, cesium carbonate/oxone®-mediated C3-alkylation of indoles with various hydroxymethyl-substituted heterocycles, demonstrating a direct C3-functionalization pathway. chemrxiv.orgchemrxiv.org
Ring Expansion Reactions of Indole Systems
The indole framework can serve as a template for the synthesis of larger, fused heterocyclic systems. A notable example is the construction of the carbazole (B46965) skeleton. Carbazoles are tricyclic aromatic compounds containing a central pyrrole ring fused between two benzene rings. rsc.org
Several synthetic strategies have been developed to convert indoles into carbazoles, which can be considered a form of benzannulation or ring expansion. rsc.orgresearchgate.net These methods often involve the reaction of an indole derivative with a suitable dienophile or a three-component reaction. For instance, a [4+2] cycloaddition reaction of an indole-3-acrylate with a vinyl ketone can be used to construct the carbazole ring system in a one-pot manner. rsc.org Metal-free conditions have also been developed, such as a formal [2+2+2] annulation of indoles, ketones, and nitroolefins to assemble diversified carbazole products. acs.org These reactions effectively expand the indole system by building an additional six-membered ring onto the indole's 'a' face (the C2-C3 bond).
Spectroscopic and Structural Elucidation of 5 Methoxy 1 Phenyl 1h Indole and Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various 2D NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. For indole (B1671886) derivatives, the protons on the aromatic rings exhibit characteristic chemical shifts. In analogues like 5-methoxy-3-methyl-1H-indole, the methoxy (B1213986) group protons typically appear as a sharp singlet around 3.90 ppm. rsc.org Protons on the indole ring are observed in the aromatic region (approximately 6.8 to 7.8 ppm), with their specific shifts and coupling patterns depending on their position and the nature of substituents. rsc.org For 5-Methoxy-1-phenyl-1H-indole, distinct signals would be expected for the protons on the indole core and the N-phenyl ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In 5-methoxy-3-methyl-1H-indole, the methoxy carbon appears at approximately 56.05 ppm, while the indole ring carbons resonate between 100 and 154 ppm. rsc.org The carbon attached to the methoxy group (C5) is typically found significantly downfield, around 154.01 ppm, due to the deshielding effect of the oxygen atom. rsc.org The introduction of a phenyl group at the N1 position would introduce additional signals in the aromatic region, typically between 120 and 140 ppm.
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between directly bonded protons and carbons. dergipark.org.tr This is crucial for unambiguously assigning the signals in both ¹H and ¹³C spectra, especially for complex aromatic systems. For instance, an HSQC spectrum would show a cross-peak connecting the methoxy protons' signal to the methoxy carbon's signal, confirming their assignment. dergipark.org.tr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogues Predicted values are based on data from similar indole structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.0 - 7.2 | 122 - 124 |
| H3 | 6.5 - 6.7 | 102 - 104 |
| H4 | 7.3 - 7.5 | 111 - 113 |
| H6 | 6.8 - 7.0 | 112 - 114 |
| H7 | 7.6 - 7.8 | 110 - 112 |
| 5-OCH₃ | 3.8 - 3.9 | 55 - 56 |
| N-Phenyl (ortho) | 7.5 - 7.7 | 126 - 128 |
| N-Phenyl (meta) | 7.4 - 7.6 | 129 - 131 |
| N-Phenyl (para) | 7.3 - 7.5 | 128 - 130 |
| C2 | - | 122 - 124 |
| C3 | - | 102 - 104 |
| C3a | - | 128 - 130 |
| C4 | - | 111 - 113 |
| C5 | - | 154 - 156 |
| C6 | - | 112 - 114 |
| C7 | - | 110 - 112 |
| C7a | - | 131 - 133 |
| 5-OCH₃ | - | 55 - 56 |
| N-Phenyl (ipso) | - | 138 - 140 |
| N-Phenyl (ortho) | - | 126 - 128 |
| N-Phenyl (meta) | - | 129 - 131 |
| N-Phenyl (para) | - | 128 - 130 |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: In the FT-IR spectrum of indole derivatives, characteristic bands are observed. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net For 5-methoxyindole-2-carboxylic acid, a sharp band observed at 3342 cm⁻¹ is assigned to the N-H stretching vibration. mdpi.com Although this compound lacks an N-H bond, the C-O stretching vibrations of the methoxy group are prominent. The asymmetric and symmetric stretching of the C-O-C ether linkage usually results in strong bands in the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively.
FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR. Aromatic C-H stretching modes often show strong Raman intensity. The C=C stretching vibrations of the aromatic rings in indole derivatives are typically observed in the 1625-1430 cm⁻¹ range. scialert.net For the phenyl and indole rings, characteristic ring breathing modes can also be identified, which are useful for confirming the presence of these structural units.
Table 2: Characteristic Vibrational Frequencies for Indole Analogues Data compiled from studies on various indole derivatives. scialert.netmdpi.comnih.gov
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1625 - 1430 | 1625 - 1430 | Medium to Strong |
| C-O-C Asymmetric Stretch | 1275 - 1200 | Weak | Strong |
| C-O-C Symmetric Stretch | 1150 - 1085 | Weak | Strong |
| C-H In-plane Bend | 1300 - 1000 | 1300 - 1000 | Medium |
| C-H Out-of-plane Bend | 900 - 675 | Weak | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃NO), the calculated molecular weight is approximately 223.27 g/mol . chemspider.comhoffmanchemicals.com
Electron Ionization (EI) is a common MS technique that can provide information about the molecular structure through fragmentation patterns. mdpi.com The molecular ion peak (M⁺) would be expected at m/z 223. Subsequent fragmentation could involve the loss of a methyl group (•CH₃) from the methoxy moiety to give a fragment at m/z 208, or the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 192. Other fragmentation pathways could involve the cleavage of the N-phenyl bond or the indole ring system, providing further structural confirmation.
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related analogues provides significant insight into the expected structural features.
For example, the crystal structure of 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole reveals that the indole ring systems are essentially planar and can be oriented nearly perpendicular to each other. nih.gov In another analogue, 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole, the bicyclic indole rings are individually planar, and the benzene (B151609) ring is inclined at significant angles to the indole rings. nih.gov These studies show that bond lengths and angles are generally within normal ranges. nih.gov Such analyses provide definitive confirmation of the molecular connectivity and reveal details about the conformation adopted by the molecule in the crystalline state.
Table 3: Representative Crystallographic Data for an Indole Analogue (5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole) nih.gov
| Parameter | Value |
| Chemical Formula | C₂₅H₂₂N₂O₂ |
| Molecular Weight | 382.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1545 (4) |
| b (Å) | 10.5954 (6) |
| c (Å) | 21.1668 (13) |
| β (°) | 93.679 (2) |
| Volume (ų) | 2048.86 (19) |
| Z (molecules/cell) | 4 |
Analysis of Inter- and Intra-molecular Interactions in Indole Derivatives
The solid-state packing of molecules is governed by a network of non-covalent interactions. X-ray diffraction studies on indole derivatives have identified several key inter- and intramolecular forces that stabilize the crystal lattice.
In indole analogues that possess an N-H group, intermolecular hydrogen bonds are common. For instance, in the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, molecules form cyclic dimers through O-H···O hydrogen bonds, and these dimers are further linked by N-H···O interactions involving the methoxy group's oxygen atom. mdpi.com Similarly, in 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, molecules are linked into zigzag chains via N-H···O hydrogen bonds. nih.gov
Theoretical and Computational Investigations of 5 Methoxy 1 Phenyl 1h Indole
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 5-Methoxy-1-phenyl-1H-indole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional geometry. worldscientific.comresearchgate.net This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
The calculation provides key structural parameters, including:
Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-O).
Bond angles: The angles formed by three connected atoms (e.g., C-N-C).
Dihedral angles: The rotational angle between the planes of the indole (B1671886) ring and the attached phenyl ring. For a similar compound, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, crystallographic data showed a dihedral angle of 45.35° between the indole and phenyl planes. iucr.orgnih.gov
These optimized geometric parameters are crucial for understanding the molecule's shape and reactivity and serve as the foundation for all other computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. In electrophilic attacks, the HOMO is the primary site of reaction.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity of the molecule. Nucleophilic attacks target the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would map the electron density distribution of these orbitals, revealing the most probable regions for electron donation and acceptance.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.dewisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.
Vibrational Frequency Calculations and Potential Energy Distribution (PED)
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are performed using the same DFT method. These calculations yield a set of vibrational modes and their corresponding frequencies. derpharmachemica.com
However, the calculated frequencies are typically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data.
Potential Energy Distribution (PED) analysis is then used to assign these calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov For this compound, PED would allow for the unambiguous assignment of vibrations associated with the indole ring, the phenyl group, and the methoxy (B1213986) group.
Table 2: Conceptual Vibrational Mode Assignments
| Vibrational Mode | Expected Frequency Range (cm-1) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Stretching of the N-H bond in the indole ring. |
| C-H Aromatic Stretch | 3000-3100 | Stretching of C-H bonds on the indole and phenyl rings. |
| C-H Aliphatic Stretch | 2850-3000 | Stretching of C-H bonds in the methoxy group. |
| C=C Aromatic Stretch | 1400-1600 | Stretching of carbon-carbon bonds within the aromatic rings. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts)
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. wisc.edumdpi.com The calculation is performed on the optimized geometry of this compound.
The calculated values are typically reported as absolute shieldings (in ppm). To compare them with experimental data, the shieldings are referenced against a standard compound, usually Tetramethylsilane (TMS), which is calculated at the same level of theory. This theoretical prediction is a powerful tool for assigning peaks in experimental NMR spectra and confirming the molecular structure. mdpi.com
Conformational Analysis and Stability Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl group to the indole nitrogen atom.
Computational studies would involve systematically rotating this bond (e.g., by creating a potential energy surface scan) and calculating the relative energy of each resulting conformation. This analysis identifies the lowest-energy (most stable) conformer(s) and the energy barriers for rotation between different conformers. researchgate.net As noted previously, crystallographic data for a similar molecule showed a dihedral angle of 45.35° between the two ring systems, indicating that a non-planar conformation is likely to be stable. iucr.orgnih.gov This information is vital for understanding how the molecule's shape influences its interactions and properties.
Advanced Research Directions and Future Perspectives in 5 Methoxy 1 Phenyl 1h Indole Chemistry
Development of Novel Synthetic Methodologies with Green Chemistry Principles for Indoles
The synthesis of indole (B1671886) derivatives, including 5-Methoxy-1-phenyl-1H-indole, is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Traditional indole syntheses often suffer from harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. rsc.org In response, the principles of green chemistry are being increasingly integrated into the development of new synthetic routes.
Key aspects of this green revolution in indole synthesis include:
Catalyst-Free and Metal-Free Reactions: A growing trend is the development of synthetic strategies that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. organic-chemistry.org Researchers are exploring the use of more benign catalysts or even catalyst-free conditions. For instance, novel multicomponent reactions for the synthesis of polysubstituted pyrroles have been developed that are both catalyst- and chromatography-free, utilizing green solvents. acs.org
Use of Greener Solvents: The impact of solvents on the environmental footprint of a chemical process is substantial. skpharmteco.com Efforts are being directed towards replacing hazardous solvents with more sustainable alternatives like water or ethanol. rsc.orgnih.gov Aqueous media, in particular, is gaining attention for the direct functionalization of indoles. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. rsc.orgacs.org An innovative two-step synthesis of indole-2-carboxamides involving an Ugi multicomponent reaction followed by an acid-induced cyclization highlights the potential of MCRs in sustainable indole synthesis. rsc.org
Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure is a key goal of green chemistry to minimize energy consumption. nih.govijnrd.org
The core principles of green chemistry guiding these new methodologies are summarized in the table below.
| Green Chemistry Principle | Application in Indole Synthesis |
| Prevention | Designing syntheses to minimize waste generation. nih.govunsw.edu.au |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. nih.govunsw.edu.au |
| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. nih.govunsw.edu.au |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. nih.govunsw.edu.au |
| Safer Solvents and Auxiliaries | Eliminating or using innocuous auxiliary substances. skpharmteco.comnih.govunsw.edu.au |
| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure where possible. nih.govunsw.edu.au |
| Use of Renewable Feedstocks | Utilizing renewable raw materials. nih.gov |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. nih.govunsw.edu.au |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. nih.govunsw.edu.au |
| Design for Degradation | Designing products that break down into innocuous substances after use. nih.govunsw.edu.au |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. nih.gov |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. nih.govunsw.edu.au |
These green approaches are not only environmentally responsible but also often lead to more efficient and cost-effective syntheses of indole derivatives.
Exploration of Novel Reactivity and Transformation Pathways in Indole Chemistry
The rich electronic nature of the indole nucleus provides a fertile ground for exploring novel chemical reactions and transformations. The C3 position is particularly reactive and amenable to various transformations. mdpi.com However, significant progress is being made in the functionalization of other, less reactive positions of the indole ring.
Recent breakthroughs in indole chemistry include:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage diversification of indoles, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. rsc.orgresearchgate.net This includes the challenging C4, C5, and C7 positions. rsc.orgnews-medical.netrsc.org For instance, a direct, regioselective C5-H functionalization of indoles has been achieved using a copper catalyst. news-medical.net
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, have been extensively used to synthesize highly functionalized indole derivatives. mdpi.commdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring.
Annulation Reactions: Novel annulation strategies are being developed to construct carbazole (B46965) frameworks from indole precursors under metal-free conditions. organic-chemistry.org These methods offer high regioselectivity and tolerate a wide range of functional groups.
Regiodivergent Reactions: Temperature-controlled, Brønsted acid-catalyzed hydroindolation of indoles with terminal aryl alkynes has been developed to achieve both Markovnikov and anti-Markovnikov addition products. mdpi.com
These advancements are expanding the synthetic chemist's toolbox, enabling the creation of a vast array of structurally diverse indole derivatives with tailored properties.
Computational Design and Prediction of Novel Indole Derivatives
In silico methods are playing an increasingly crucial role in the design and discovery of new indole derivatives with specific biological activities or material properties. espublisher.com Computational chemistry allows for the prediction of molecular properties, the study of reaction mechanisms, and the rational design of new compounds before their synthesis in the laboratory.
Key computational approaches applied to indole chemistry include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build statistical models that correlate the chemical structure of indole derivatives with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique is used to predict the binding orientation of a ligand (in this case, an indole derivative) to a target protein. researchgate.netnih.govrsc.org It is a valuable tool in drug design for identifying potential drug candidates.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time. espublisher.com They can be used to refine the results of molecular docking and to study the stability of ligand-protein complexes.
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to study the electronic structure of molecules. mdpi.com It can be employed to investigate reaction mechanisms, predict spectroscopic properties, and understand the nature of intermolecular interactions.
The integration of these computational tools accelerates the discovery process, reduces the cost and time associated with experimental work, and allows for a more targeted approach to the design of novel indole derivatives. espublisher.com For example, computational studies have been used to design potential inhibitors of the indoleamine 2,3-dioxygenase-1 (IDO1) enzyme from indole derivatives. espublisher.com
Integration of Advanced Analytical Techniques for Complex Indole Systems
The synthesis of increasingly complex indole derivatives necessitates the use of advanced analytical techniques for their unambiguous characterization. A combination of spectroscopic and chromatographic methods is typically employed to elucidate the structure and purity of these compounds.
Commonly used analytical techniques for indole systems include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the chemical structure of organic molecules, including the substitution pattern on the indole ring. nih.govresearchgate.net
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. nih.govresearchgate.netoup.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used to study intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound, offering precise information about bond lengths, bond angles, and intermolecular interactions. mdpi.com
The combination of these techniques allows for a comprehensive characterization of novel indole derivatives, ensuring their structural integrity and purity, which is crucial for their application in various fields.
Synthetic Strategies for Indole Derivatives in Materials Chemistry
The unique electronic and photophysical properties of the indole scaffold make it an attractive building block for the development of new organic materials. Indole derivatives are being explored for applications in organic electronics, sensors, and polymers.
Synthetic strategies for indole derivatives in materials chemistry often focus on:
Functionalization for Tuning Properties: The introduction of specific functional groups onto the indole ring can be used to tune its electronic and optical properties. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the molecule, which is important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymerization: Indole-containing monomers can be polymerized to create functional polymers with interesting properties. These polymers may find applications as conductive materials, sensors, or in drug delivery systems.
Supramolecular Assembly: The ability of indoles to form hydrogen bonds and engage in π-π stacking interactions can be exploited to create self-assembled supramolecular structures with ordered architectures.
While the direct application of this compound in materials science is not yet widely reported, the general principles of designing and synthesizing functional indole derivatives for materials applications are well-established and offer a promising avenue for future research.
Challenges and Future Outlook in Substituted Indole Chemistry
Despite the significant progress in indole chemistry, several challenges and opportunities remain. The selective functionalization of specific C-H bonds, particularly in complex indole scaffolds, continues to be a major challenge. rsc.orgrsc.org Developing more efficient and general methods for the construction of polysubstituted indoles is also an ongoing area of research.
Future research in the field of substituted indole chemistry is likely to focus on:
Development of more sustainable and efficient synthetic methods.
Exploration of new reactivity patterns and catalytic systems.
Design and synthesis of indole derivatives with novel biological activities and material properties.
A deeper understanding of the structure-property relationships in indole systems through a combination of experimental and computational studies.
The continued exploration of the rich chemistry of the indole nucleus, including derivatives like this compound, promises to yield new discoveries with significant impacts on medicine, materials science, and beyond.
Q & A
Q. What are the optimized synthetic routes for 5-Methoxy-1-phenyl-1H-indole, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed coupling of 5-methoxyindole with benzaldehyde derivatives. For example, KHSO₄ in CH₂Cl₂ facilitates the reaction between methoxyindole and benzaldehyde under mild conditions (0–25°C), achieving yields of ~65–75% after column chromatography (EtOAc/petroleum ether) . Key factors include:
- Temperature control (low temps reduce side reactions).
- Catalyst selection (protic acids like KHSO₄ vs. Lewis acids).
- Purification methods (silica gel chromatography for removing unreacted indole derivatives).
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (SHELXS-97 for structure solution; SHELXL-97 for refinement) is widely used, with anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms. For example, bond angles (e.g., C6–C7–C17 = 111.53°) and torsion angles (e.g., C8–C9–N1–C11 = −0.7°) are critical for validating the indole-phenyl geometry .
Q. What spectroscopic techniques confirm the identity of this compound?
- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). Aromatic protons show splitting patterns consistent with para-substituted phenyl groups .
- IR : Stretching vibrations at ~1600 cm⁻¹ (C=C aromatic) and ~1250 cm⁻¹ (C–O methoxy).
- Mass spectrometry : Molecular ion peak at m/z 237 (M⁺) with fragmentation patterns matching indole derivatives .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces. The methoxy group’s electron-donating effect increases electron density on the indole ring, influencing reactivity in electrophilic substitutions . Software like Gaussian or ORCA is used, with basis sets validated against experimental XRD data .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how are they resolved?
Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from:
- Assay variability (MTT vs. SRB methods).
- Solubility differences (DMSO vs. aqueous buffers).
- Structural analogs : Substitution at the 3-position (e.g., methylsulfonyl vs. phenyl groups) alters binding to targets like tubulin . Standardized protocols (e.g., NIH/NCGC guidelines) and SAR studies mitigate these issues .
Q. How are regioselectivity challenges addressed during functionalization of this compound?
Electrophilic substitution at the indole C3 position is favored due to methoxy’s para-directing effect. For example:
- Nitration : HNO₃/H₂SO₄ yields 3-nitro derivatives (75% selectivity).
- Buchwald-Hartwig amination : Pd-catalyzed coupling at C7 requires bulky ligands (XPhos) to avoid C3 competition . Computational docking (AutoDock Vina) predicts steric/electronic barriers to guide synthetic design .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
